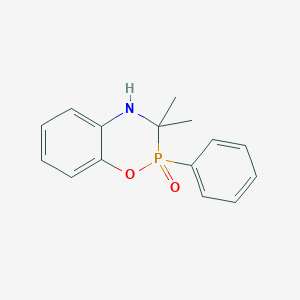

3,3-dimethyl-2-phenyl-3,4-dihydro-2H-1,4,2lambda~5~-benzoxazaphosphinin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

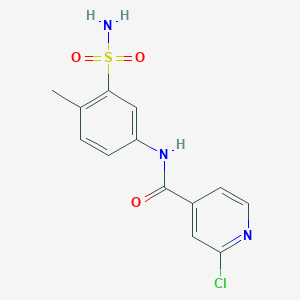

The compound of interest, 3,3-dimethyl-2-phenyl-3,4-dihydro-2H-1,4,2λ~5~-benzoxazaphosphinin-2-one, is a member of the benzoxazaphosphinin ring system, which is a class of heterocyclic phosphorus-containing compounds. These compounds are of interest due to their unique structural features and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related benzoxazaphosphinin compounds typically involves the reaction of amino alcohols with phosgene derivatives in the presence of a base, such as Na2CO3, as described in the synthesis of 1-phenyl-1,5-dihydro-2,4-benzoxazepin-3(4H)-ones . Another approach includes the reaction of chloro-substituted oxazaphosphorinanones with siloxanes or silazanes to form various phosphoryl and thiophosphoryl compounds, as seen in the synthesis of dimethyl (3-benzoyl-2,2,2-trimethoxy-5-phenyl-2,3-dihydro-1,2λ5-oxaphosphol-4-yl)phosphonate . These methods highlight the versatility of phosphorus chemistry in constructing complex ring systems.

Molecular Structure Analysis

The molecular structure of benzoxazaphosphinin derivatives has been elucidated using X-ray crystallography, which reveals the planarity of the heterocyclic rings and the orientation of substituents. For example, in the case of 3-(6-methyl-2-pyridyl)-2-phenyl-3,4-dihydro-1,3,2-benzoxazaphosphinine 2-oxide, the oxazaphosphinine ring adopts a boat conformation, and the substituents are oriented at specific angles to the benzene ring, which could influence the compound's reactivity and interactions .

Chemical Reactions Analysis

The reactivity of benzoxazaphosphinin compounds in acidic or basic media has been explored, indicating that these compounds can undergo various transformations under different conditions . Additionally, the substitution reactions, such as the replacement of chlorine atoms with different amino groups, have been used to synthesize oxazaphosphorinanones with diverse functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazaphosphinin derivatives are influenced by their molecular structure. The presence of intra- and intermolecular hydrogen bonds, as well as C—H⋯O interactions, can affect the stability and solubility of these compounds. For instance, the phosphoryl O atom in 3-(6-methyl-2-pyridyl)-2-phenyl-3,4-dihydro-1,3,2-benzoxazaphosphinine 2-oxide participates in intermolecular interactions that stabilize the crystal structure . The synthesis of 2,2-dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole also demonstrates the importance of intermolecular contacts in the solid-state structure of these compounds .

Relevant Case Studies

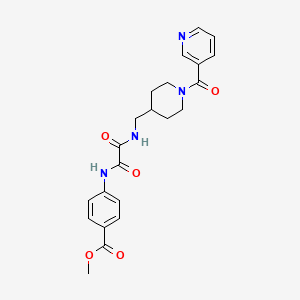

Case studies involving benzoxazaphosphinin derivatives often focus on their potential biological activity. For example, a series of benzooxazaphosphininyl methanol derivatives were synthesized and found to exhibit bioactivity against sugarcane smut, a plant disease. These compounds also showed environmental degradation into nontoxic phosphate residues, highlighting their dual role as antipathogens and potential plant nutrients .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques : The compound has been synthesized through various methods. For example, a stable dimethyl derivative was obtained from dibenzoylacetylene and 1-methylimidazole-2-thiol reactions (Alizadeh & Yavari, 2005). Another method involved cyclization reactions of specific precursors with phosphorus dichlorides (Ali, Assiri, & Yahia, 2019).

Structural Characterization : The compound and its derivatives have been characterized through various techniques. For instance, the six-membered 1,3,2-oxazaphosphinine ring in a related compound adopts a boat conformation, as observed in crystallography studies (Babu et al., 2009).

Chemical Properties and Reactions

Reaction Pathways : The compound exhibits various reaction pathways. For example, the curing reaction of 3-aryl substituted benzoxazine was investigated using a model compound related to 3,3-dimethyl-2-phenyl-3,4-dihydro-2H-1,4,2λ

5-benzoxazaphosphinin-2-one (Hayakawa et al., 2000).Bioactivity : Some derivatives show promising bioactivity, such as antibacterial activities against various strains. A study synthesized and evaluated certain Schiff bases derived from a related compound for their antibacterial properties (Asiri & Khan, 2010).

Applications in Material Science and Agriculture

Material Science : In material science, derivatives of this compound have been synthesized and shown to have applications in various areas. For instance, a study synthesized benzooxazaphosphininyl methanol derivatives, which demonstrated a lethal effect on sugarcane smut and acted as plant nutrients (Kiran et al., 2007).

Agricultural Use : Some synthesized compounds based on this chemical structure exhibited bioactivity on crops. For example, derivatives were tested for their effect on sugarcane smut, showing both antipathogenic properties and potential as plant nutrients (Kiran et al., 2007).

properties

IUPAC Name |

3,3-dimethyl-2-phenyl-4H-1,4,2λ5-benzoxazaphosphinine 2-oxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16NO2P/c1-15(2)16-13-10-6-7-11-14(13)18-19(15,17)12-8-4-3-5-9-12/h3-11,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRCAOWKXISOIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC2=CC=CC=C2OP1(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16NO2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-naphthalen-2-yl-3-[4-(trifluoromethoxy)anilino]but-2-en-1-one](/img/structure/B3001689.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B3001692.png)

![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/no-structure.png)

![N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide](/img/structure/B3001701.png)

methanone](/img/structure/B3001702.png)

![4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]quinazoline](/img/structure/B3001704.png)

![3-[4-(1-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydroisochromen-1-one;hydrochloride](/img/structure/B3001706.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B3001709.png)